Fingolimod Impurity 4

Description

Significance of Impurity Research in Pharmaceutical Science

The study of pharmaceutical impurities, often termed impurity profiling, is a crucial discipline within pharmaceutical science. researchgate.net It provides vital information regarding the purity, stability, and safety of a drug substance. researchgate.net The primary goal of impurity research is to identify and characterize any substance that is not the intended API. globalresearchonline.net This rigorous examination helps in understanding the potential risks associated with these unintended components. Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. ajptr.comemanresearch.org These regulations mandate the identification and characterization of impurities above certain threshold levels to ensure patient safety. ajptr.com

Classification and Categorization of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories based on their chemical nature and origin: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.commoravek.compharmastate.academy

| Impurity Category | Description | Examples |

| Organic Impurities | Can arise during the manufacturing process or storage of the drug substance. They can be identified or unidentified, volatile or non-volatile. pharmastate.academy | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.compharmastate.academy |

| Inorganic Impurities | Typically derive from the manufacturing process and are generally known and identified. moravek.compharmastate.academy | Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids, and charcoal. moravek.compharmastate.academy |

| Residual Solvents | These are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients. moravek.com Their levels are controlled based on their toxicity. moravek.com | Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). gmpinsiders.compharmastate.academy |

Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the manufacturing process of the API. synthinkchemicals.com These impurities can originate from various sources, including the starting materials, intermediates, reagents, solvents, and catalysts used in the synthesis. ajptr.comsynthinkchemicals.com The manufacturing process itself, with its various reaction steps and purification procedures, can also contribute to the formation of by-products that may persist in the final API. international-biopharma.combiopharmaspec.com The control of these impurities is a critical aspect of process validation and quality control. synthinkchemicals.com

Degradation Products

Degradation products are impurities that result from the chemical breakdown of the drug substance over time. nih.goveuropa.eu This degradation can be triggered by various factors such as exposure to light, heat, humidity, or interaction with other components in the drug product, including excipients and the container closure system. researchgate.netuspnf.com Understanding the degradation pathways of an API is essential for establishing appropriate storage conditions and shelf-life for the drug product. europa.eu

Genotoxic Impurities (Conceptual Framework)

Genotoxic impurities are a specific class of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. tapi.comijcrt.org These impurities are of particular concern due to their potential for harm even at very low levels. tapi.com Regulatory guidelines, such as the ICH M7 guideline, provide a framework for the assessment and control of these impurities. emanresearch.orgijpras.com The framework often involves a Threshold of Toxicological Concern (TTC), which defines a level of exposure that is considered to pose a negligible risk of carcinogenicity. tapi.comeuropa.eu A structure-activity relationship (SAR) assessment is often used to predict the genotoxic potential of an impurity based on its chemical structure. tapi.comijcrt.org

Evolution of Impurity Control Paradigms in Pharmaceutical Development

The approach to controlling impurities in pharmaceuticals has evolved significantly over time. Initially, the focus was primarily on testing the final product to ensure it met predefined specifications. However, this approach has shifted towards a more proactive and science-based paradigm known as Quality by Design (QbD). emanresearch.orgusp.org QbD emphasizes a thorough understanding of the manufacturing process and the factors that can influence the formation of impurities. emanresearch.org This allows for the implementation of control strategies throughout the development and manufacturing process to minimize the presence of impurities in the final product. nih.govresearchgate.net This evolution has been driven by a deeper understanding of the potential impact of impurities on drug safety and efficacy, as well as advancements in analytical technologies that enable more sensitive detection and characterization. emanresearch.org

Overview of Fingolimod as a Pharmaceutical Substance

Fingolimod, marketed under the brand name Gilenya, is an immunomodulating drug used for the treatment of relapsing forms of multiple sclerosis (MS). wikipedia.orgnih.gov It is a sphingosine-1-phosphate receptor modulator that works by sequestering lymphocytes in the lymph nodes, thereby preventing them from reaching the central nervous system and causing inflammation. wikipedia.orgeuropa.eu Fingolimod was the first oral disease-modifying therapy approved for MS. wikipedia.orgnih.gov The chemical name for Fingolimod is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. derpharmachemica.comderpharmachemica.com

During the synthesis and development of Fingolimod, several process-related impurities and degradation products have been identified and characterized. derpharmachemica.comderpharmachemica.com The control of these impurities is essential to ensure the quality and safety of the final drug product. nih.gov

Fingolimod Impurity 4: A Detailed Profile

This section focuses specifically on a known process-related impurity of Fingolimod, designated as this compound.

Chemical Identity and Structure of this compound

This compound is identified as a process-related impurity that can arise during the synthesis of Fingolimod. derpharmachemica.com

Chemical Name and Synonyms

The chemical name for this compound is not consistently defined across all sources. One source identifies it as nitromono methyl impurity. derpharmachemica.com Another source provides the CAS number 177259-52-8 and the molecular formula C20H33NO2. rxnchem.comchemsrc.com

Molecular Formula and Molecular Weight

Based on available data, the molecular formula for this compound is C20H33NO2, with a corresponding molecular weight of 319.49 g/mol . rxnchem.com

Structural Elucidation

The precise chemical structure of this compound is detailed in scientific literature describing its synthesis. It is characterized as a nitro monomethyl derivative formed during the Fingolimod manufacturing process. derpharmachemica.com

Synthesis and Formation of this compound

This compound is a process-related impurity, meaning it is formed during the chemical synthesis of the Fingolimod API. derpharmachemica.com

Synthetic Pathways Leading to the Formation of the Impurity

The formation of this compound, referred to as the nitro monomethyl impurity, is described as part of the process development for Fingolimod. derpharmachemica.com Its synthesis involves the reaction of an intermediate compound with specific reagents under controlled conditions. derpharmachemica.com The specific reaction involves the treatment of a precursor with triethylsilane (TES) and titanium tetrachloride in dichloromethane (B109758) at low temperatures. derpharmachemica.com

Physicochemical Properties

The physicochemical properties of this compound are essential for its isolation, identification, and quantification.

Appearance and Physical State

Detailed information on the appearance and physical state of isolated this compound is not extensively available in the public domain.

Solubility Profile

Melting Point and Other Physical Constants

Specific physical constants such as the melting point for this compound would be determined upon its isolation and purification. This data is crucial for its identification and characterization.

Analytical Characterization and Detection

A variety of analytical techniques are employed to detect, identify, and quantify this compound.

Chromatographic Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the separation and quantification of Fingolimod and its impurities. derpharmachemica.comresearchgate.net Validated RP-UPLC methods have been developed to control for various process-related impurities in Fingolimod, ensuring the quality of the drug substance. nih.gov These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. derpharmachemica.comjocpr.com

Spectroscopic Methods (NMR, MS)

Spectroscopic techniques are indispensable for the structural elucidation of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of synthesized and isolated impurities, including those of Fingolimod. derpharmachemica.comnih.gov

Development and Use of Reference Standards

Certified reference standards of this compound are crucial for the accurate quantification of this impurity in batches of the API. These standards are synthesized, purified, and thoroughly characterized to ensure their identity and purity. rxnchem.com They are then used to validate analytical methods and as a benchmark in routine quality control testing. synzeal.com

Regulatory Context and Control Strategies

The control of impurities like this compound is a key regulatory requirement.

ICH Guidelines and Pharmacopoeial Standards

The International Council for Harmonisation (ICH) provides guidelines (such as Q3A for impurities in new drug substances) that set thresholds for the reporting, identification, and qualification of impurities. globalresearchonline.netajptr.com Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) also have monographs for drug substances that specify the acceptable limits for known and unknown impurities. nih.govsigmaaldrich.com

Strategies for Controlling this compound in API Manufacturing

The primary strategy for controlling process-related impurities like this compound is through a well-designed and controlled manufacturing process. nih.gov This includes:

Careful selection and quality control of starting materials and reagents.

Optimization of reaction conditions to minimize the formation of by-products.

Implementation of effective purification steps to remove impurities.

In-process controls and final product testing to ensure the impurity is below the accepted limit.

By understanding the formation pathways and implementing robust control strategies, pharmaceutical manufacturers can ensure that the levels of this compound in the final API are consistently below the regulatory limits, thereby ensuring the quality and safety of the medication.

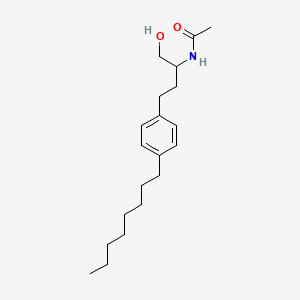

Structure

3D Structure

Properties

IUPAC Name |

N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXZIVZQURIFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fingolimod Impurity Profile: Contextualizing Impurity 4

The quality of an active pharmaceutical ingredient (API) like Fingolimod hydrochloride is assured by controlling the levels of any impurities that may arise during its synthesis or upon storage. nih.gov These impurities can be broadly categorized as process-related impurities, which are by-products of the manufacturing process, and degradation products, which form when the drug substance is exposed to stress conditions like light, heat, or humidity. veeprho.comresearchgate.net

General Overview of Common Synthetic and Degradation-Derived Impurities of Fingolimod

The manufacturing of Fingolimod involves a multi-step chemical synthesis. nih.gov Throughout this process, various related substances can be formed. These can include unreacted starting materials, intermediates, and by-products from side reactions. veeprho.com For instance, different synthetic routes for Fingolimod have been reported, and the impurities observed can vary depending on the specific pathway chosen. derpharmachemica.comderpharmachemica.com

Common process-related impurities identified during Fingolimod synthesis include analogs with different alkyl chain lengths (heptyl and nonyl homologs), as well as impurities arising from specific reagents used in the synthesis. nih.govderpharmachemica.com Examples of identified process-related impurities include N,N-dimethyl, N-methyl, nitromono methyl, monomethyl, nitrohydroxy, and hydroxy impurities. derpharmachemica.com

Degradation studies, which involve subjecting Fingolimod to stress conditions such as acid, base, oxidation, heat, and light, help to identify potential degradation products. researchgate.netnih.govnih.gov For example, Fingolimod has been shown to degrade under basic hydrolytic conditions. nih.gov The identification of these degradation products is crucial for establishing the stability of the drug and for developing analytical methods that can detect them. researchgate.netnih.gov

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the identification and control of impurities in new drug substances. derpharmachemica.com The European Pharmacopoeia and United States Pharmacopeia also describe methods for the determination of organic impurities in Fingolimod hydrochloride. nih.govsepscience.com

Specific Characterization of "Fingolimod Impurity 4" as a Process-Related Impurity

"this compound" is a known process-related impurity that can be formed during the synthesis of Fingolimod. It is chemically identified as N-[(1-Hydroxymethyl)-3-(4-octylphenyl)propyl]acetamide. pharmaffiliates.com

Table 1: Chemical Identity of this compound

| Attribute | Value | Source |

| Chemical Name | N-[(1-Hydroxymethyl)-3-(4-octylphenyl)propyl]acetamide | pharmaffiliates.com |

| CAS Number | 177259-52-8 | rxnchem.comchemsrc.com |

| Molecular Formula | C20H33NO2 | rxnchem.comchemsrc.com |

| Molecular Weight | 319.49 g/mol | rxnchem.com |

The formation of process-related impurities is often linked to specific steps in a synthetic route. While the exact step leading to the formation of this compound is detailed in proprietary manufacturing processes, its structure suggests it could arise from incomplete reactions or side reactions involving the amine group of a Fingolimod precursor. The presence of an acetamide (B32628) group suggests the potential involvement of an acetylating agent or a solvent like acetonitrile (B52724) under certain reaction conditions. nih.gov The synthesis and characterization of such impurities are vital for their use as reference standards in analytical testing to ensure the purity of the final Fingolimod product. derpharmachemica.com

Academic Importance of Studying Individual Impurities in Complex Synthetic Pathways

The study of individual impurities in complex synthetic pathways like that of Fingolimod holds significant academic and practical importance. It extends beyond the immediate need for regulatory compliance and quality control in the pharmaceutical industry.

Furthermore, the isolation and characterization of impurities using spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are significant scientific exercises. nih.gov These efforts contribute to the broader body of chemical knowledge and can lead to the development of new analytical methods for the detection and quantification of trace-level substances. researchgate.net Validated analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are essential tools for monitoring the purity of Fingolimod and ensuring that any impurities are below the stringent limits set by regulatory authorities. nih.govresearchgate.netderpharmachemica.com

Elucidation of Formation Mechanisms of Fingolimod Impurity 4

Process-Related Genesis of Fingolimod Impurity 4 During Fingolimod Synthesis

The formation of this compound is intrinsically linked to the synthetic route employed for Fingolimod. derpharmachemica.comresearchgate.net It is not typically a product of degradation of the final Fingolimod molecule but rather an offshoot from a specific intermediate stage in the manufacturing process. derpharmachemica.com

Mechanistic Pathways from Starting Materials and Intermediates

The synthesis pathway that can lead to this compound often begins with the commercially available starting material, octanophenone (B1677104). derpharmachemica.comderpharmachemica.com A series of reactions transforms this initial molecule into a key intermediate, designated as compound 11. derpharmachemica.com

The specific mechanistic steps are as follows:

Formation of Intermediate 11 : The process starts with octanophenone (compound 8), which is treated with triethylsilane (TES) and titanium tetrachloride to yield compound 9. This is followed by a Friedel-Crafts acylation and a subsequent S(_N)2 displacement with sodium nitrite (B80452) to produce the crucial intermediate, compound 11. derpharmachemica.com

Conversion to Intermediate 12 : Intermediate 11 is then subjected to a reaction with triethylsilane (TES) and titanium tetrachloride. This step yields another key intermediate, compound 12. derpharmachemica.com

Formation of this compound : The final step in the formation of this specific impurity involves the introduction of a hydroxymethyl group onto the alpha-carbon of intermediate 12. This reaction leads directly to the formation of nitromonomethyl impurity, also known as this compound. derpharmachemica.com

Role of Specific Reagents and Reaction Conditions in Impurity 4 Formation

The choice of reagents and the precise control of reaction conditions are paramount, as they directly influence the formation and yield of this compound. derpharmachemica.com

The formation of this compound from intermediate 12 is achieved through a reaction with paraformaldehyde in the presence of a base like sodium carbonate. derpharmachemica.com This transformation is a classic example of a nitro-aldol reaction, also known as the Henry reaction. derpharmachemica.comnih.gov In this type of reaction, the acidic proton on the carbon adjacent to the nitro group of intermediate 12 is abstracted by the base, creating a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde (B43269) to form the hydroxymethyl group, thus yielding Impurity 4. derpharmachemica.com

While this reaction is used to intentionally synthesize the impurity for characterization, uncontrolled side reactions of this type during the main synthesis of Fingolimod can lead to its unwanted presence. derpharmachemica.com Other potential side reactions, such as dehydration of nitro-alcohol intermediates, can further complicate the impurity profile of the final product. google.com

Catalysts and solvents play a significant role in the synthetic pathway.

Solvents : The synthesis of Impurity 4 utilizes solvents such as dichloromethane (B109758) and toluene (B28343) at different stages. derpharmachemica.com Dichloromethane is used for the reaction involving TiCl(_4), while toluene is the solvent for the subsequent nitro-aldol reaction at elevated temperatures (100-110°C). derpharmachemica.com The solvent choice can affect reaction rates, solubility of intermediates, and the propensity for side reactions, thus influencing the level of impurities.

| Step | Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|---|

| 1 | Intermediate 11 | Triethylsilane (TES), Titanium Tetrachloride (TiCl₄) | Dichloromethane | -5°C to -10°C | 4 hours | Intermediate 12 |

| 2 | Intermediate 12 | Paraformaldehyde, Sodium Carbonate | Toluene | 100°C to 110°C | 4 hours | This compound |

Degradation Pathways Leading to this compound

While this compound is primarily known as a process-related impurity, understanding the stability of the final Fingolimod drug substance under various stress conditions is crucial for ensuring its quality over its shelf life.

Kinetic and Thermodynamic Aspects of Impurity 4 Formation Under Stress Conditions (e.g., Thermal, Hydrolytic, Oxidative, Photolytic)

The formation of this compound, identified as N-[1-(hydroxymethyl)-3-(4-octylphenyl)propyl]acetamide, is intricately linked to the degradation of the parent Fingolimod molecule under various stress conditions. While specific kinetic and thermodynamic parameters for the formation of Impurity 4 are not extensively detailed in publicly available literature, forced degradation studies on Fingolimod provide significant insights into the conditions that favor its generation. These studies, conducted as per the International Conference on Harmonization (ICH) guidelines, evaluate the stability of Fingolimod under thermal, hydrolytic, oxidative, and photolytic stress.

Forced degradation studies are crucial in identifying potential degradation products and understanding the degradation pathways of a drug substance. In the case of Fingolimod, it has been observed to be susceptible to degradation under several stress conditions, particularly base hydrolysis. nih.gov

Research Findings from Stress Degradation Studies

Research has shown that Fingolimod exhibits significant degradation under basic hydrolytic conditions. nih.gov One study highlighted that when acetonitrile (B52724) is used as a co-solvent during base hydrolysis stress testing, it can react with Fingolimod to produce acetylated degradation products. nih.gov Given that this compound is an acetylated compound, this finding is particularly relevant to its formation mechanism under such conditions. The study suggests that the primary amine group of Fingolimod likely undergoes acetylation in the presence of acetonitrile under basic conditions.

Conversely, Fingolimod was found to be relatively stable under acidic, neutral, oxidative, photolytic, and thermal stress conditions in the same study. nih.gov However, other studies have reported degradation under a broader range of conditions, indicating that the extent of degradation and the impurity profile can be influenced by the specific experimental setup, such as temperature, duration of exposure, and the presence of co-solvents. nih.govcbijournal.com

The following tables summarize the findings from various forced degradation studies on Fingolimod, outlining the conditions applied and the extent of degradation observed. This data provides a framework for understanding the kinetic and thermodynamic favorability of impurity formation, including that of Impurity 4.

Table 1: Summary of Fingolimod Degradation under Hydrolytic Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | ~37% | nih.gov |

| Base Hydrolysis | 1 M NaOH | Not Specified | 80°C | Extensive | nih.govnih.gov |

Table 2: Summary of Fingolimod Degradation under Oxidative, Thermal, and Photolytic Stress

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|---|

| Oxidative | 3% H₂O₂ | 2 hours | 80°C | ~38% | nih.gov |

| Thermal | Dry Heat (Solution) | 5 days | Not Specified | ~67% | nih.gov |

| Photolytic (UV) | UV Light Exposure (Solution) | 5 days | Ambient | ~50% | nih.gov |

From a thermodynamic perspective, the conditions that lead to a higher percentage of degradation are those where the activation energy barrier for the degradation reactions is overcome, leading to thermodynamically more stable degradation products. The extensive degradation under basic hydrolysis suggests a lower activation energy for this pathway compared to others. nih.gov The formation of an amide bond in Impurity 4 via acetylation is generally a thermodynamically favorable process. The kinetics of its formation would be dependent on factors such as the concentration of Fingolimod, the pH of the solution, the temperature, and the availability of an acetyl source.

Advanced Methodologies for Structural Elucidation of Fingolimod Impurity 4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For Fingolimod Impurity 4, both ¹H and ¹³C NMR are employed to map out its carbon-hydrogen framework. bohrium.comresearchgate.netnih.gov

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the analysis of this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d6, reveals key signals that can be assigned to specific protons in the molecule. derpharmachemica.com

A study on the synthesis and characterization of Fingolimod impurities reported the following ¹H NMR data for the nitromono methyl impurity (4):

¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 7.09-7.06 (d, 4H), 4.63-4.56 (m, 1H), 3.81-3.72 (m, 2H), 2.56-2.47 (m, 4H), 2.11-1.94 (m, 2H), 1.54-1.50 (t, 2H), 1.25-1.22 (m, 10H), 0.86-0.82 (t, 3H) derpharmachemica.com

The signals in the aromatic region (7.09-7.06 ppm) are characteristic of the protons on the phenyl ring. The various multiplets in the aliphatic region correspond to the protons of the octyl chain and the ethyl bridge, as well as the protons on the propane (B168953) backbone. The integration of these signals provides a ratio of the protons in each environment, further aiding in the structural assignment.

¹³C NMR: While specific ¹³C NMR data for this compound is not widely available in public literature, this technique is fundamental for its structural elucidation. bohrium.comresearchgate.netnih.gov ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, alcohol-substituted), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. For this compound, ¹³C NMR would be expected to show distinct signals for the carbons in the 4-octylphenyl group, the ethyl linker, and the modified aminopropanol (B1366323) head group, confirming the carbon skeleton of the impurity.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Aromatic | 7.09-7.06 | Doublet | 4H |

| Methine | 4.63-4.56 | Multiplet | 1H |

| Methylene | 3.81-3.72 | Multiplet | 2H |

| Methylene | 2.56-2.47 | Multiplet | 4H |

| Methylene | 2.11-1.94 | Multiplet | 2H |

| Methylene | 1.54-1.50 | Triplet | 2H |

| Methylene | 1.25-1.22 | Multiplet | 10H |

| Methyl | 0.86-0.82 | Triplet | 3H |

Note: This table is based on the ¹H NMR data from the Der Pharma Chemica journal. derpharmachemica.com

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pattern Analysis (LC-MS, UHPLC-Q-TOF-MS/MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, mass spectrometry confirms the molecular weight, which is a critical piece of evidence for its proposed structure. One study identified a mass-to-charge ratio (m/z) of 306.6 (M-1-HCl) for this impurity. derpharmachemica.com This corresponds to the deprotonated molecule after the loss of HCl, which is consistent with the expected molecular formula of the nitromono methyl impurity.

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) are invaluable for impurity profiling. bohrium.comresearchgate.netnih.gov These methods first separate the impurity from the main drug substance and other impurities, after which high-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion of this compound. By analyzing the masses of the resulting fragment ions, a fragmentation pattern can be established. This pattern provides clues about the connectivity of the atoms and the presence of specific structural motifs within the molecule, thereby offering a deeper level of structural confirmation.

| Technique | Information Obtained | Relevance to this compound |

| Mass Spectrometry (MS) | Molecular Weight | Confirms the overall mass of the impurity, with a reported m/z of 306.6 (M-1-HCl). derpharmachemica.com |

| LC-MS / UHPLC-MS | Separation and Molecular Weight | Isolates the impurity from a mixture and provides its accurate molecular weight. |

| Q-TOF-MS/MS | Fragmentation Pattern | Elucidates the connectivity of the molecule by analyzing how it breaks apart, confirming the structure of the 4-octylphenyl group and the modified head group. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

O-H stretching: Indicating the presence of hydroxyl groups.

C-H stretching: Corresponding to the aromatic and aliphatic C-H bonds.

N-O stretching: Strong absorptions characteristic of the nitro group.

C=C stretching: From the aromatic ring.

C-O stretching: From the alcohol functional groups.

The presence or absence of these characteristic bands in the FTIR spectrum provides crucial evidence for the functional groups present in this compound, complementing the data obtained from NMR and MS.

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The definitive structural elucidation of this compound is not reliant on a single analytical technique but on the integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity.

The process of integrating the data is as follows:

Molecular Formula Determination: High-resolution mass spectrometry provides an accurate mass, which is used to determine the elemental composition and molecular formula of the impurity.

Carbon-Hydrogen Framework: ¹H and ¹³C NMR spectroscopy are used to establish the connectivity of the carbon and hydrogen atoms, identifying the key structural components such as the 4-octylphenyl group and the modified aminopropanol backbone.

Functional Group Confirmation: FTIR spectroscopy confirms the presence of the expected functional groups (e.g., hydroxyl, nitro, aromatic ring) that are inferred from the NMR and MS data.

Fragmentation Analysis: The fragmentation pattern from MS/MS corroborates the structure proposed from the NMR data by showing characteristic losses of fragments that correspond to logical cleavages of the molecule.

By combining the information from these advanced methodologies, a complete and confident structural assignment of this compound can be achieved, which is essential for ensuring the quality and safety of the Fingolimod drug product.

Analytical Chemistry Research for Detection and Quantification of Fingolimod Impurity 4

The rigorous quality control of Fingolimod, an immunomodulating drug, necessitates the development of precise and reliable analytical methods to detect, identify, and quantify process-related and degradation impurities. veeprho.com The presence of impurities can impact the safety and efficacy of the final drug product. derpharmachemica.com Regulatory bodies such as the FDA, ICH, and EMA have established strict limits on impurity levels, making their accurate measurement critical. veeprho.com This section focuses on the chromatographic methodologies employed for the impurity profiling of Fingolimod, with a specific emphasis on the analytical techniques applicable to "Fingolimod Impurity 4."

Chromatographic Methodologies for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Fingolimod and its related substances due to its versatility and high resolving power for non-volatile and thermally labile compounds. veeprho.comrjptonline.org Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process impurities, ensuring the method's specificity. derpharmachemica.comnih.gov

The development of a robust HPLC method is a multi-step process involving the careful selection of columns and mobile phases, followed by the optimization of various chromatographic parameters to achieve the desired separation. cbijournal.com The goal is to develop a method that is sensitive, accurate, precise, and specific for the quantification of Fingolimod and its impurities. cbijournal.comsepscience.com

The choice of stationary phase (column) and mobile phase is critical for achieving effective separation of Fingolimod from its impurities. Reversed-phase (RP) chromatography is the most common mode used for this purpose. C8 and C18 columns are frequently employed, offering excellent separation based on the hydrophobicity of the analytes. nih.govresearchgate.net For instance, a Symmetry shield RP-18 column (250mm x 4.6 mm, 5µm) has been successfully used to resolve Fingolimod and its related impurities. derpharmachemica.com Similarly, other studies have reported good separation with columns like the Purospher® STAR RP-18 (150 x 3.0 mm, 3 μm) and Waters Sunfire C18 (250 x 4.6 mm, 5 µm). cbijournal.comsepscience.comsigmaaldrich.com

The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid to control pH) and an organic solvent, such as acetonitrile (B52724). derpharmachemica.comsepscience.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve complex mixtures of impurities with varying polarities. derpharmachemica.comsigmaaldrich.com A common mobile phase combination involves an aqueous solution of 0.1% phosphoric acid as mobile phase A and acetonitrile as mobile phase B. sepscience.comsigmaaldrich.com Another method utilizes a buffer of potassium dihydrogen phosphate (B84403) and 1-Octane sulfonic acid sodium salt (pH ~3.0) as mobile phase A, with an acetonitrile/water mixture (90:10 v/v) as mobile phase B. derpharmachemica.comresearchgate.net

Table 1: Examples of Stationary and Mobile Phases for Fingolimod Impurity Analysis

| Stationary Phase (Column) | Dimensions | Mobile Phase A | Mobile Phase B | Elution Mode |

|---|---|---|---|---|

| Symmetry Shield RP-18 derpharmachemica.com | 250 x 4.6 mm, 5 µm | KH2PO4 and 1-Octane sulphonoic acid sodium salt buffer (pH 3.0) derpharmachemica.comresearchgate.net | Acetonitrile:Water (90:10 v/v) derpharmachemica.comresearchgate.net | Gradient derpharmachemica.com |

| Purospher® STAR RP-18 sepscience.comsigmaaldrich.com | 150 x 3.0 mm, 3 µm | 0.1% Phosphoric acid in water sepscience.comsigmaaldrich.com | Acetonitrile sepscience.comsigmaaldrich.com | Gradient sepscience.comsigmaaldrich.com |

| Waters Sunfire C18 cbijournal.com | 250 x 4.6 mm, 5 µm | 0.1% Triethylamine in water (pH 3.0 with Orthophosphoric acid) cbijournal.com | Acetonitrile cbijournal.com | Isocratic (35:65 v/v) cbijournal.com |

| Nova-Pak C8 nih.gov | Not Specified | 50 mM Potassium dihydrogenphosphate (pH 3.0) nih.gov | Acetonitrile nih.gov | Isocratic (45:55 v/v) nih.gov |

| Symmetry C18 rjptonline.org | 150 x 4.6 mm, 5 µm | 0.1% Trifluoroacetic acid rjptonline.org | Acetonitrile rjptonline.org | Isocratic (50:50 v/v) rjptonline.org |

Once the stationary and mobile phases are selected, other parameters are optimized to fine-tune the separation. The flow rate of the mobile phase affects the analysis time and resolution; a typical flow rate is around 1.0 to 1.2 mL/min. rjptonline.orgderpharmachemica.comnih.govresearchgate.net The column temperature is another important parameter that can influence peak shape and selectivity. derpharmachemica.com Maintaining a constant, elevated temperature, such as 30°C, 40°C, or 45°C, can improve peak symmetry and reduce viscosity, leading to better efficiency. derpharmachemica.comcbijournal.comshimadzu.com

Detection is commonly performed using a UV-Visible detector. cbijournal.com The selection of the detection wavelength is based on the UV absorbance spectrum of Fingolimod and its impurities. A wavelength of 220 nm is frequently used for monitoring the elution of these compounds. rjptonline.orgderpharmachemica.comcbijournal.comresearchgate.net The injection volume is typically kept small, around 5 µL to 10 µL, to prevent column overloading and maintain sharp peaks. derpharmachemica.comshimadzu.com

Table 2: Optimized Chromatographic Parameters for Fingolimod Analysis

| Parameter | Optimized Value | Source(s) |

|---|---|---|

| Flow Rate | 0.8 mL/min | shimadzu.comnih.gov |

| 0.9 mL/min | cbijournal.com | |

| 1.0 mL/min | nih.gov | |

| 1.2 mL/min | rjptonline.orgderpharmachemica.comresearchgate.net | |

| Column Temperature | 30 °C | cbijournal.com |

| 40 °C | shimadzu.com | |

| 45 °C | derpharmachemica.comresearchgate.netnih.gov | |

| Detection Wavelength | 215 nm | shimadzu.com |

| 220 nm | rjptonline.orgderpharmachemica.comcbijournal.comresearchgate.net | |

| Injection Volume | 5 µL | shimadzu.com |

| 10 µL | derpharmachemica.com |

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. For the analysis of Fingolimod and its impurities, a UHPLC method has been developed using a BEH C18 column (100 × 2.1 mm, 1.7 µm). nih.gov This approach allows for rapid and efficient separation, which is particularly beneficial for high-throughput screening in quality control environments. The reduced run times also lead to lower solvent consumption, aligning with green chemistry principles. cbijournal.com

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds. While Fingolimod and many of its degradation or process-related impurities are non-volatile and thus unsuitable for GC analysis, this technique is crucial for quantifying volatile impurities. veeprho.com These can include residual solvents used during the synthesis process, such as ethanol, methanol, or dichloromethane (B109758). veeprho.com The ICH Q3C guidelines provide strict limits for residual solvents in pharmaceutical products. Therefore, a complete quality control strategy for Fingolimod would include GC methods to ensure that the levels of these volatile impurities are below the established safety thresholds.

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry (MS), provide a powerful tool for impurity analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for this purpose. rjptonline.org It combines the high resolving power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of impurities at very low levels. nih.gov

LC-MS/MS methods have been developed for the determination of Fingolimod in biological matrices, demonstrating the technique's sensitivity. nih.govnih.govwalshmedicalmedia.com For impurity profiling, LC-MS/MS can provide molecular weight information, which is crucial for identifying unknown impurities. derpharmachemica.com The fragmentation patterns obtained in MS/MS mode can be used to elucidate the structures of these impurities. One developed LC-MS/MS method for Fingolimod utilized a Kinetex biphenyl (B1667301) column and a tandem mass spectrometer operating in the positive ion and multiple reaction monitoring (MRM) acquisition mode. nih.gov This highly specific detection mode allows for accurate quantification even in the presence of co-eluting substances. walshmedicalmedia.com

Spectrophotometric Approaches for Impurity Detection (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a straightforward and economical approach for the quantitative determination of pharmaceutical compounds. ajrconline.orgresearchgate.net The principle behind this technique relies on the molecule's ability to absorb light in the ultraviolet-visible range due to the presence of specific chromophores in its structure. ajrconline.org For Fingolimod, the absorption maxima (λmax) has been identified at approximately 220 nm when dissolved in water, which allows for its detection and quantification. ajrconline.orgresearchgate.net

While UV-Vis spectroscopy is a valuable tool, its application for impurity analysis, such as for this compound, is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). nih.govsepscience.com In an HPLC system, a UV-Vis detector is commonly used to monitor the eluent from the column. cbijournal.comderpharmachemica.com As separated compounds, including the active pharmaceutical ingredient (API) and its impurities, pass through the detector, they absorb light at a specific wavelength. cbijournal.com The amount of light absorbed is proportional to the concentration of the compound, allowing for quantification. For the analysis of Fingolimod and its related substances, detection wavelengths are typically set around 220 nm or 218 nm. cbijournal.comderpharmachemica.comijrpr.com This combined HPLC-UV approach ensures that individual impurities are first separated from the main drug and each other before being detected and quantified, overcoming the limitations of direct spectrophotometry which cannot distinguish between structurally similar compounds.

Method Development and Validation Principles for Impurity Analysis

The development and validation of analytical methods are critical to ensure the quality and safety of pharmaceutical products. For impurities like this compound, robust analytical methods are required for accurate detection and quantification. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH), which outlines specific parameters to be evaluated. cbijournal.comijrpr.comnih.gov These parameters ensure the analytical method is reliable, reproducible, and fit for its intended purpose, which is to quantify impurities in the drug substance. derpharmachemica.com

Specificity and Selectivity in Impurity Separation

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or placebo ingredients. cbijournal.comijrpr.com In the context of this compound, the method must be able to distinguish its analytical signal from that of Fingolimod and any other related impurities. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. nih.govveeprho.com The specificity of an HPLC method is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. cbijournal.comderpharmachemica.com Resolution between any two adjacent peaks should ideally be not less than 1.5. derpharmachemica.com Method development involves optimizing various chromatographic parameters to achieve this separation, including:

Stationary Phase (Column): C8 and C18 columns are commonly used for Fingolimod analysis. cbijournal.comnih.gov For instance, a Purospher® STAR RP-18 or a Nova-Pak C8 column can be employed to achieve baseline separation of Fingolimod and its impurities. sepscience.comnih.govsigmaaldrich.com

Mobile Phase: The composition of the mobile phase, including the ratio of organic solvent (like acetonitrile or methanol) to an aqueous buffer and the pH of the buffer, is a critical factor. cbijournal.comnih.govsdiarticle4.com For example, a mixture of potassium dihydrogenphosphate buffer (pH 3.0) and acetonitrile has been used successfully. nih.gov

Detection Wavelength: The wavelength for the UV detector is chosen to maximize the response for the analyte and its impurities, with 220 nm being a common choice for Fingolimod. derpharmachemica.com

The specificity is confirmed by analyzing blank solutions (diluent), placebo preparations, and spiked samples to ensure there is no interference at the retention time of this compound. ijrpr.com

Sensitivity Assessment: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. ijrpr.comresearchgate.net

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrpr.comresearchgate.net

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. derpharmachemica.comrjptonline.org They can also be calculated from the standard deviation of the response and the slope of the calibration curve. rjptonline.org For the analysis of Fingolimod and its impurities, these values demonstrate the method's capability to detect and quantify trace amounts of impurities.

Table 1: Sensitivity Parameters for Fingolimod Analytical Methods

| Parameter | Method | Reported Value (µg/mL) | Source |

|---|---|---|---|

| LOD | RP-HPLC | 0.04 | ijpcbs.com |

| LOQ | RP-HPLC | 0.12 | ijpcbs.com |

| LOD | UV Spectrophotometry | 0.16 | ajrconline.org |

Linearity and Calibration Range Establishment

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijrpr.com A calibration curve is constructed by plotting the analytical response (e.g., peak area in HPLC) against the concentration of the analyte. nih.gov

The linearity of the method is assessed by statistical methods, such as calculating the correlation coefficient (R²), which should ideally be close to 0.999. researchgate.netijpcbs.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Table 2: Linearity Data for Fingolimod Analytical Methods

| Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Source |

|---|---|---|---|

| RP-HPLC | 0.125–20 | Not explicitly stated, but method found linear | nih.gov |

| RP-HPLC | 12.5-75 | 0.9999 | ijpcbs.com |

| RP-HPLC | 5-25 | Not explicitly stated, but method found linear | ijrpr.com |

| UV Spectrophotometry | 4-12 | 0.999 | ajrconline.orgresearchgate.net |

| RP-HPLC | 25-150 | 0.999 | rjptonline.org |

Precision and Accuracy Evaluation

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (%RSD). ijrpr.com Precision is evaluated at different levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ijrpr.com

Intermediate Precision (Inter-day precision & ruggedness): Expresses the variation within a laboratory, such as on different days, or with different analysts or equipment. cbijournal.comijrpr.com

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined using recovery studies, where a known amount of impurity standard is added (spiked) into a sample matrix. ijrpr.com The method is then used to analyze the spiked sample, and the percentage of the added impurity that is measured (% recovery) is calculated. ijrpr.com

Table 3: Acceptance Criteria for Precision and Accuracy in Fingolimod Analysis

| Parameter | Typical Acceptance Criterion | Reported Findings | Source |

|---|---|---|---|

| Precision (%RSD) | Should not be more than 2.0% | Values below 2.0% are consistently reported. | ijrpr.commedcraveonline.com |

| Accuracy (% Recovery) | Typically between 98-102% | Recovery values of 98.5-101.79% have been reported. | ajrconline.orgijrpr.commedcraveonline.com |

Robustness and Ruggedness Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.govresearchgate.net It provides an indication of the method's reliability during normal usage. nih.gov For an HPLC method, robustness is tested by intentionally altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). ijrpr.com

Mobile phase composition (e.g., ±2% in organic solvent ratio). nih.gov

pH of the mobile phase buffer (e.g., ±0.2 units). nih.gov

Column temperature (e.g., ±5°C). cbijournal.com

Different analytical columns. cbijournal.com

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. ijrpr.comresearchgate.net

The method is considered robust and rugged if the results, such as peak resolution, retention time, and quantification, remain within acceptable limits despite these variations. cbijournal.comnih.gov

System Suitability Testing for Method Performance

System suitability testing (SST) is an indispensable component of chromatographic analysis, serving as a verification of the analytical system's performance before and during the analysis of samples. It ensures that the method is operating with the required precision, accuracy, and specificity. For the analysis of this compound, SST parameters are meticulously defined to guarantee the reliability of the quantification and detection at trace levels.

The acceptance criteria for system suitability are established during the method validation phase and are routinely monitored during sample analysis. These criteria typically encompass parameters such as tailing factor, theoretical plates (column efficiency), and resolution. While specific data for this compound is not extensively detailed in publicly available research, established methods for Fingolimod and its related substances provide a framework for the expected system suitability parameters.

For a robust analytical method designed to separate and quantify Fingolimod and its impurities, including Impurity 4, the following system suitability criteria are generally considered acceptable:

Resolution (Rs): The resolution between the peaks of Fingolimod and any adjacent impurity, including Impurity 4, should be not less than 1.5. This ensures that the two peaks are sufficiently separated for accurate quantification.

Tailing Factor (T): The tailing factor for the Fingolimod and this compound peaks should not be more than 2.0. A value within this limit indicates a symmetrical peak shape, which is crucial for accurate peak integration.

Theoretical Plates (N): The column efficiency, measured in theoretical plates, for the Fingolimod peak should not be less than 3000. A higher number of theoretical plates indicates a more efficient column, leading to sharper and better-resolved peaks.

These parameters are monitored by repeatedly injecting a system suitability solution containing a known concentration of Fingolimod and its key impurities, including this compound. The consistent achievement of these criteria provides confidence in the analytical system's performance and the validity of the generated data.

Detailed Research Findings

Research into the analytical methodologies for Fingolimod and its impurities has led to the development of highly sensitive and specific chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors. These methods are designed to resolve Fingolimod from a number of potential process-related impurities and degradation products.

The following tables present a summary of typical chromatographic conditions and system suitability results that would be expected for a method capable of analyzing this compound. It is important to note that these are representative data based on the analysis of Fingolimod and its related compounds, as specific research focusing solely on the system suitability for Impurity 4 is limited.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Buffer solution (e.g., phosphate buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Parameter | Fingolimod | This compound (Expected) | Acceptance Criteria |

|---|---|---|---|

| Tailing Factor | 1.1 | ~1.2 | ≤ 2.0 |

| Theoretical Plates | > 5000 | > 4000 | ≥ 3000 |

| Resolution (with adjacent peak) | > 2.0 | > 1.5 | ≥ 1.5 |

Impurity Control Strategies and Management in Pharmaceutical Manufacturing

Process Optimization for Minimizing Fingolimod Impurity 4 Formation

The primary strategy for impurity management is to minimize its formation during synthesis. This is achieved by optimizing the manufacturing process through various means.

The synthesis of Fingolimod can be approached through several different routes, and the chosen pathway significantly impacts the impurity profile. this compound, or nitromonomethyl impurity, is a process-related impurity that can arise during specific synthetic steps.

One documented synthesis pathway involves the reaction of an intermediate, 1-(4-octylphenyl)-2-nitroethane (referred to as compound-12 in some literature), with paraformaldehyde in the presence of a base like sodium carbonate at elevated temperatures (100-110°C). This reaction introduces a hydroxymethyl group onto the carbon alpha to the nitro group, forming the nitromonomethyl impurity (4).

To circumvent the genesis of this impurity, alternative synthetic routes can be employed. For instance, a concise synthesis of Fingolimod has been reported starting from n-octylbenzene and 3-nitropropionic acid, which proceeds through a different set of intermediates. nih.gov By carefully designing the synthetic pathway to avoid the specific precursors and reaction conditions that lead to the formation of Impurity 4, its presence in the final active pharmaceutical ingredient (API) can be significantly reduced or eliminated. bohrium.com Optimization of the synthetic process based on understanding impurity formation pathways is a key strategy for producing high-quality Fingolimod. bohrium.com

Once a synthetic route is established, the precise control of reaction parameters is crucial to minimize the formation of by-products, including this compound. The synthesis of this impurity is sensitive to several factors that can be meticulously controlled.

For example, in the pathway where Impurity 4 is known to form, the reaction involves introducing a hydroxymethyl moiety to an intermediate using paraformaldehyde. The key parameters to control in this and preceding steps include:

Temperature: The formation of the precursor to Impurity 4 involves a reaction at a cooled temperature of -5°C to 10°C, while the subsequent step that forms the impurity itself is conducted at a high temperature of 100-110°C. Strict temperature control at each stage is essential to prevent side reactions.

Reagent Concentration: The stoichiometry of reactants, particularly the amount of paraformaldehyde and the base (e.g., sodium carbonate), must be precisely controlled. Excess formaldehyde (B43269) or suboptimal base concentration could favor the formation of Impurity 4 and other related substances.

Reaction Time: The duration of the reaction at elevated temperatures needs to be optimized to ensure complete conversion of the starting material while minimizing the time for side reactions to occur. The described synthesis for Impurity 4 involves a four-hour stir time at 100-110°C.

The table below summarizes key reaction parameters in a synthetic step known to produce this compound.

| Parameter | Condition | Rationale for Control |

| Temperature | 100-110°C | To facilitate the reaction while minimizing thermal decomposition or side reactions. |

| Solvent | Toluene (B28343) | The solvent choice affects solubility and reactivity. |

| Base | Sodium Carbonate | Controls the pH and catalyzes the reaction. |

| Reactant | Paraformaldehyde | The source of the hydroxymethyl group; its concentration is critical. |

| Stirring Time | 4 hours | To ensure reaction completion and avoid prolonged exposure to high temperatures. |

Data derived from the described synthesis of nitromonomethyl impurity (4).

The quality of starting materials and intermediates is a foundational aspect of impurity control. nbinno.comnih.gov Impurities present in raw materials can be carried through the synthetic process and contaminate the final product. nih.gov For this compound, the purity of the key intermediate, 1-(4-octylphenyl)-2-nitroethane, is critical.

Strategies for controlling raw materials include:

Establishing Strict Specifications: Setting rigorous quality standards for all starting materials, reagents, and solvents.

Supplier Qualification: Sourcing materials from reliable suppliers with certified purity. nbinno.com

Analytical Testing: Performing comprehensive testing on incoming raw materials to ensure they meet the established specifications before use in manufacturing.

By ensuring the high purity of the intermediates before the step where Impurity 4 could be formed, its potential for generation is inherently minimized.

Purification Techniques for Impurity 4 Removal from Drug Substance

Even with an optimized process, trace amounts of impurities may still be present in the crude drug substance. Therefore, robust purification techniques are necessary to remove this compound to ensure the final API meets pharmacopoeial standards. nbinno.com

While some Fingolimod purification processes focus on removing regioisomeric impurities through recrystallization, process-related impurities like Impurity 4 may require different methods. google.comgoogle.com Chromatographic techniques are highly effective for separating structurally similar compounds. In the laboratory synthesis and characterization of this compound, flash chromatography was successfully used for its purification. This indicates that industrial-scale chromatographic methods, such as preparative High-Performance Liquid Chromatography (HPLC), could be employed to effectively remove this impurity from the final drug substance. sepscience.com

In-Process Control (IPC) Strategies for Monitoring Impurity 4 Levels

In-process controls are analytical checks performed at critical points during the manufacturing process to monitor the quality and consistency of the product. nih.gov For this compound, IPCs are essential for tracking its formation and ensuring its removal.

The primary analytical tool for this purpose is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often with a Diode Array Detector (DAD). bohrium.comsepscience.com Validated, stability-indicating HPLC methods are developed to separate and quantify Fingolimod from all its potential process-related and degradation impurities, including Impurity 4. derpharmachemica.comrjptonline.org

These analytical methods allow manufacturers to:

Monitor the level of Impurity 4 in intermediates and the crude API.

Assess the effectiveness of process optimization steps in minimizing impurity formation.

Confirm the efficiency of purification steps in removing the impurity.

Ensure the final batch of the drug substance complies with the stringent impurity limits set by regulatory agencies.

The table below outlines a typical IPC strategy for this compound.

| Manufacturing Stage | IPC Test | Analytical Method | Acceptance Criteria |

| Post-reaction (Crude) | Quantification of Impurity 4 | RP-HPLC/UPLC | Internal limit (e.g., <0.5%) |

| Post-purification | Quantification of Impurity 4 | RP-HPLC/UPLC | Reduced level (e.g., <0.15%) |

| Final Drug Substance | Quantification of Impurity 4 | RP-HPLC/UPLC | Conforms to regulatory limit (e.g., <0.10%) |

Stability Studies and Impurity Generation Over Time

Stability studies are conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. derpharmachemica.com These studies are crucial for determining the shelf-life of the API and for identifying any degradation products that may arise during storage. veeprho.com

Forced degradation studies are an integral part of this process. The Fingolimod drug substance is intentionally exposed to stress conditions, including acid, base, oxidation, heat, and light, to accelerate degradation. nih.gov The resulting degradation products are then identified and characterized. researchgate.net Studies have shown that Fingolimod is particularly sensitive to heat and light when in solution. nih.gov

While these studies may not always show the formation of synthetic by-products like Impurity 4, they are essential for developing a stability-indicating analytical method. Such a method must be able to separate and quantify any degradants that form from the main component and all known process-related impurities. derpharmachemica.comrjptonline.org This ensures that if any new impurity appears during the shelf-life of the product, or if an existing impurity like Impurity 4 increases in concentration due to degradation of the parent molecule, it can be accurately detected and quantified.

Regulatory Science and Impurity Control Principles

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are globally recognized for the control of impurities.

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances. ich.orgeuropa.eu Fingolimod Impurity 4, identified as a "nitro monomethyl impurity," is a process-related impurity that can arise during the synthesis of Fingolimod. derpharmachemica.com Its formation is linked to specific steps and reagents used in the manufacturing process. derpharmachemica.com

According to ICH Q3A, any impurity present at a level of ≥0.10% relative to the API should be identified and characterized. derpharmachemica.comderpharmachemica.com This necessitates the synthesis of the impurity as a reference standard to confirm its structure and develop analytical methods for its detection and quantification. derpharmachemica.com The guideline outlines specific thresholds for reporting, identification, and qualification of impurities, which are based on the maximum daily dose of the drug.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data derived from ICH Q3A(R2) Guideline. ich.org

A summary of the actual and potential impurities, including this compound, that are most likely to arise during synthesis, purification, and storage must be provided in regulatory submissions. ich.org This summary should be based on a scientific appraisal of the chemical reactions and raw materials involved. ich.org The specification for the drug substance will then include a list of specified impurities, both identified and unidentified, with defined acceptance criteria. ich.org

ICH Q3B: Impurities in New Drug Products (focus on degradation products)

ICH Q3B(R2) complements Q3A and focuses on impurities found in new drug products, specifically those that are classified as degradation products. ich.orgeuropa.eueuropa.eu A degradation product is an impurity that results from a chemical change in the drug substance during the manufacturing or storage of the new drug product. ich.org While this compound is primarily understood as a process-related impurity from the drug substance synthesis, it is crucial to conduct stability studies on the final drug product. derpharmachemica.comich.org These studies help determine if the impurity can also be formed through degradation pathways, for instance, through interaction with excipients or under specific environmental conditions (e.g., light, temperature, humidity). ich.orgnih.gov

The guideline requires a summary of potential degradation pathways and the results of laboratory studies conducted to detect degradation products. ich.org Any degradation product observed in stability studies at levels greater than the identification threshold must be identified. ich.org The presence of degradation products is critical as they can potentially reduce the amount of the active drug available, which may impact the treatment's efficacy. nih.gov

ICH Q3C: Residual Solvents (indirect relevance to process control)

The ICH Q3C guideline addresses the control of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances or excipients. ich.orgich.orgeuropa.eu The synthesis of Fingolimod and its impurities, including Impurity 4, involves the use of various solvents such as dichloromethane (B109758), methanol, and toluene (B28343). derpharmachemica.comderpharmachemica.com

While residual solvents are a distinct category of impurity, their control is indirectly relevant to the management of process-related impurities like this compound. ich.org The selection of solvents can influence reaction pathways, potentially affecting the yield of the desired product and the formation of impurities. ich.org Adherence to ICH Q3C guidelines, which involves classifying solvents by their toxicity risk (Class 1, 2, or 3) and setting permissible daily exposure (PDE) limits, is an integral part of good manufacturing practice (GMP). ich.org Proper control and removal of solvents ensure the purity and consistency of the final drug substance, thereby minimizing the levels of all types of impurities. ich.org

ICH M7: Assessment and Control of DNA Reactive (Genotoxic) Impurities

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. fda.goveuropa.eueuropa.eu This is particularly relevant for Fingolimod, as its manufacturing process involves chemicals with genotoxic potential, raising concerns about the possible formation of genotoxic impurities. nih.gov

This compound, being a nitro-containing compound, could possess a structural alert for mutagenicity. The ICH M7 guideline outlines a process for hazard assessment, which involves classifying impurities into one of five classes based on their predicted and/or known mutagenic potential.

Table 2: ICH M7 Classification of Impurities

| Class | Description |

|---|---|

| Class 1 | Known mutagenic carcinogens. |

| Class 2 | Known mutagens with unknown carcinogenic potential. |

| Class 3 | Contain structural alert(s) for mutagenicity, but have not been tested or are negative in a bacterial mutagenicity assay. |

| Class 4 | Contain structural alert(s) that are shared with the API or related compounds that have tested negative for mutagenicity. |

| Class 5 | No structural alert(s) for mutagenicity. |

Data derived from ICH M7(R2) Guideline. fda.gov

If an impurity like this compound is classified as a Class 3, 4, or 5 impurity, specific control strategies are required. For a Class 3 impurity, the goal is to demonstrate control at or below a compound-specific acceptable intake or a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment. researchgate.net A comprehensive risk assessment is essential to minimize the risk of product contamination by potentially genotoxic impurities arising from starting materials, intermediates, or reagents. nih.gov

Pharmaceutical Compendia (e.g., USP, Ph. Eur.) and Impurity Specifications

Official pharmaceutical compendia, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide monographs that establish quality standards for drug substances and products. geneesmiddeleninformatiebank.nlsynthinkchemicals.com Fingolimod hydrochloride is an established active substance described in the European Pharmacopoeia. geneesmiddeleninformatiebank.nl

These monographs include specifications for purity, which encompass tests for organic impurities. sigmaaldrich.comscribd.com While specific process-related impurities like this compound may not always be individually listed in the general monograph, they are controlled through limits on "unspecified impurities" and "total impurities." nih.govscribd.com For example, the USP monograph for Fingolimod Hydrochloride specifies acceptance criteria for several related compounds and sets a limit of not more than 0.10% for any individual unspecified impurity. scribd.com The availability of pharmacopoeial reference standards for Fingolimod and its specified impurities is essential for the validation of analytical methods used in quality control. synthinkchemicals.comsigmaaldrich.com

Risk-Based Approaches to Impurity Management and Control

The management of this compound involves a multi-faceted strategy:

Process Understanding and Control: A thorough understanding of the manufacturing process is required to identify the steps where Impurity 4 is formed and to implement controls to minimize its generation. derpharmachemica.com

Risk Assessment: The impurity is assessed for its potential impact on safety, particularly for genotoxicity, following ICH M7 principles. nih.goveuropa.eu This assessment informs the level of control required.

Analytical Method Validation: Sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to accurately detect and quantify this compound. sigmaaldrich.comresearchgate.net

Specification Setting: Based on regulatory guidelines (ICH Q3A/B) and the risk assessment, scientifically justified acceptance criteria are established for the impurity in the drug substance and, if necessary, the drug product. ich.orgich.org

Lifecycle Management: The control strategy is monitored and updated throughout the product's lifecycle as new information becomes available or as manufacturing processes are modified.

By integrating these principles, manufacturers can ensure that the level of this compound is consistently controlled, safeguarding the quality and safety of the final pharmaceutical product.

Scientific Rationale for Impurity Reporting and Acceptance Criteria

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, underpinned by a robust scientific and regulatory framework. The primary objective is to ensure the quality, safety, and efficacy of the final drug product. nbinno.comnbinno.com For Fingolimod, an immunomodulating drug used in the treatment of multiple sclerosis, controlling impurities such as this compound is essential due to the drug's low dosage and the potential for impurities to impact its therapeutic profile. derpharmachemica.comnih.gov The rationale for reporting and establishing acceptance criteria for impurities is guided by principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.orgich.org

The scientific rationale is built on several key principles:

Safety: The foremost concern is patient safety. ijdra.com Impurities may possess their own pharmacological or toxicological properties that could lead to adverse effects, potentially outweighing the therapeutic benefits of the drug. ijdra.com Therefore, their levels must be controlled within safe limits.

Quality and Consistency: Strict impurity control ensures batch-to-batch consistency of the drug substance, which is crucial for reliable therapeutic outcomes. ich.org Significant variations in impurity profiles between batches can indicate that the manufacturing process is not adequately controlled or validated. ich.org

Regulatory Compliance: Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. ijdra.comveeprho.com Adherence to these guidelines is a prerequisite for drug approval.

A systematic approach is taken to summarize and evaluate the impurities that are most likely to arise during the synthesis, purification, and storage of a new drug substance like Fingolimod. europa.eu This involves a scientific appraisal of the chemical reactions, potential by-products, degradation pathways, and impurities associated with raw materials. ich.orgeuropa.eu

Impurity Thresholds

The ICH Q3A(R2) guideline provides a framework based on thresholds for reporting, identifying, and qualifying impurities in a new drug substance. ich.org These thresholds are determined by the maximum daily dose of the drug. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgeuropa.eu

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale |

| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a regulatory application. ich.orgmca.gm |

| Identification Threshold | 0.10% | The level above which an impurity's structure must be identified. ikev.org |

| Qualification Threshold | 0.15% | The level above which an impurity's biological safety must be established. ich.orgeuropa.eu |

This interactive table summarizes the standard ICH Q3A(R2) thresholds for impurities.

Any impurity, such as this compound, that is present at a level of 0.10% or higher relative to the API should be identified and characterized. derpharmachemica.com If an impurity's level exceeds the qualification threshold and its safety is not already established, further studies may be required. ich.orggally.ch

Setting Acceptance Criteria